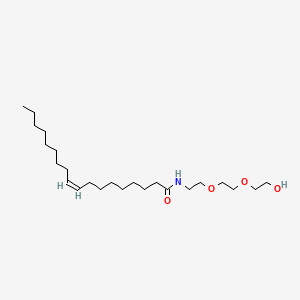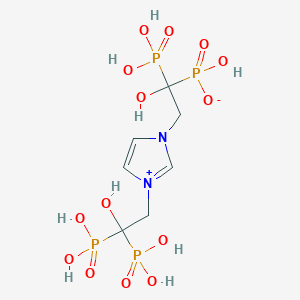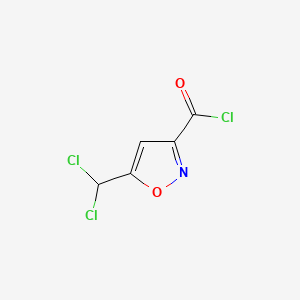
C5a Inhibitory Sequence
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The C5a inhibitory sequence refers to a series of molecules that inhibit the function of C5a, a protein fragment released from the cleavage of complement component C5 . C5a acts as a highly inflammatory peptide, encouraging complement activation, formation of the membrane attack complex (MAC), attraction of innate immune cells, and histamine release involved in allergic responses .
Synthesis Analysis
A practical synthesis of nitrone-derived C5a-functionalized isofagomines as protein stabilizers to treat Gaucher disease has been reported . The synthesis involves the diastereoselective addition of cyanide to cyclic nitrone 1 . Nitrone 1 was conveniently prepared on a gram scale and in high yield from inexpensive (−)-diethyl D-tartrate via a straightforward method, with a stereoselective Michael addition of a nitroolen and a Nef reaction as key steps .
Molecular Structure Analysis
Human polypeptide C5a contains 74 amino acids and has 11kDa. NMR spectroscopy proved that the molecule is composed of four helices and connected by peptide loops with three disulphide bonds between helix IV and II, III . There is a short 1.5 turn helix on N-terminus but all agonist activity takes place in the C-terminus .
Chemical Reactions Analysis
The chemical reactions involving C5a inhibitory sequences are complex and involve multiple steps. For instance, in the synthesis of nitrone-derived C5a-functionalized isofagomines, a diastereoselective addition of cyanide to cyclic nitrone 1 is a key step . This reaction forms the basis for the creation of a library of C5a-functionalized derivatives .
科学的研究の応用
Structure and Function of C5a : C5a, a component of the complement system, is a potent inflammatory mediator. The polypeptide structure of human C5a has been analyzed, revealing its role in stimulating histamine release, smooth muscle contraction, and increasing vascular permeability, which can lead to anaphylactic shock-like reactions. C5a's structure is closely related to C3a, indicating a common genetic ancestry, and plays a significant role as a chemotactic factor for leukocytes (Fernández & Hugli, 1978).
C5a Receptor and Inhibitors : The C5a receptor (C5aR) is a target for inhibition, as excessive levels of C5a can lead to numerous inflammatory diseases. The chemotaxis inhibitory protein of Staphylococcus aureus (CHIPS) binds the N terminus of C5aR with nanomolar affinity, potently inhibiting C5a-mediated responses. This interaction provides insights for the development of new anti-inflammatory agents (Ippel et al., 2009).
Development of C5a Inhibitors : There is growing interest in targeting C5a and its receptor for treating immuno-inflammatory diseases. Novel C5a inhibitors and antagonists have been developed, showing potential for clinical applications in conditions like rheumatoid arthritis, asthma, and neurodegenerative diseases (Proctor, Woodruff, & Taylor, 2006).
Complementary Peptides Targeting C5a : Research has shown that complementary peptides targeting specific sequences in C5a can effectively inhibit its activity. For instance, acetylation of a complementary peptide increased its inhibitory capacity against C5a, suggesting a potential therapeutic approach for conditions related to excessive C5a activity (Okada et al., 2007).
RNA Aptamer Inhibitors of C5 : Specific RNA aptamer inhibitors for the human complement C5 component have been produced. These aptamers bind C5 with high affinity and inhibit hemolytic activity, suggesting a novel approach for treating diseases where complement activation plays a role (Biesecker et al., 1999).
Inhibition of C5a by IgG1 : IgG1 immune complexes have been shown to suppress C5a receptor functions, suggesting a mechanism for the regulation of C5a in inflammatory responses. This finding indicates the potential therapeutic use of IgG1 in diseases where C5a plays a key role (Karsten et al., 2012).
作用機序
C5a acts as an anaphylatoxin, causing increased expression of adhesion molecules on endothelium, contraction of smooth muscle, and increased vascular permeability . It also plays a key role in increasing migration and adherence of neutrophils and monocytes to vessel walls . C5a inhibitors, such as eculizumab, bind to C5 and thus inhibit the cleavage of C5 into C5a and C5b . This prevents the formation of MAC, which is a key part of the body’s innate immune response .
Safety and Hazards
While C5a inhibitors have shown promise in treating various diseases, there are potential safety concerns. For instance, eculizumab, a C5 inhibitor, has been associated with an increased risk of infection with pathogens such as Neisseria meningitidis . Therefore, caution is needed when using these inhibitors, and patients should be closely monitored for potential side effects .
将来の方向性
The field of C5a inhibitory sequences is rapidly evolving, with new breakthroughs expected to have a substantial impact on future research . For instance, the development of orally administered C5a receptor antagonists, such as CCX168, is currently in the clinical trial phase . These antagonists have garnered attention as a potential replacement for corticosteroids, offering a promising new treatment strategy for refractory inflammatory diseases .
特性
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56)/t32-,33+,37+,38+,39+,40+,41+,42+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNJKFNVOQXGSP-NJVWAKBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CC2CCCCC2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N12O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- (9CI)](/img/no-structure.png)
![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)


![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)
![2-[(2E)-2-Buten-2-yl]-5-isopropylpyridine](/img/structure/B591041.png)
